molecular formula C18H25FN2O3 B6672948 N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide

N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide

Cat. No.: B6672948
M. Wt: 336.4 g/mol
InChI Key: QBHBGCVKTCAUAG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a substituted phenyl group

Properties

IUPAC Name

N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-24-16-5-2-12(10-15(16)19)11-21-8-6-13(7-9-21)17(22)18(23)20-14-3-4-14/h2,5,10,13-14,17,22H,3-4,6-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHBGCVKTCAUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(C(=O)NC3CC3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Substitution on the Piperidine Ring: The piperidine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the substituted phenyl group.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium.

    Hydroxyacetamide Formation: The final step involves the formation of the hydroxyacetamide group through an amidation reaction, typically using an acyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the hydroxyacetamide, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of the methoxy and fluoro substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as depression and anxiety.

    Biological Studies: The compound is used in research to understand its interaction with various biological targets, including neurotransmitter receptors.

    Chemical Biology: It serves as a tool compound to study the effects of cyclopropyl and piperidine moieties on biological activity.

    Pharmaceutical Development: It is explored for its pharmacokinetic properties and potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmitter release and uptake, which can affect mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide
  • N-cyclopropyl-2-[1-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide

Uniqueness

N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide is unique due to the specific combination of its substituents, which confer distinct pharmacological properties. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence its binding affinity and selectivity for certain biological targets compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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